molecular formula C7H5ClINO4S B14843448 Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate

Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate

Cat. No.: B14843448
M. Wt: 361.54 g/mol
InChI Key: NPSAPKUHGJNJOI-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorosulfonyl group, an iodine atom, and a carboxylate ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyridine derivative followed by iodination and esterification. The reaction conditions often require the use of chlorosulfonic acid, iodine, and methanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Tin(II) chloride

    Oxidizing Agents: Hydrogen peroxide

Major Products:

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its pyridine core also offers distinct electronic properties that influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H5ClINO4S

Molecular Weight

361.54 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-iodopyridine-2-carboxylate

InChI

InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(9)3-6(10-5)15(8,12)13/h2-3H,1H3

InChI Key

NPSAPKUHGJNJOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

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